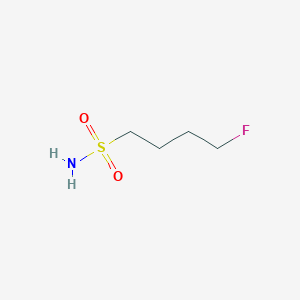

4-Fluorobutane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FNO2S/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLSJUTCALFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Manufacturing

The synthesis of 4-Fluorobutane-1-sulfonamide typically involves a multi-step process, starting from readily available precursors. A common synthetic route begins with the preparation of 4-fluorobutane-1-sulfonyl chloride. This intermediate can be synthesized by reacting 4-fluorobutanol with a chlorinating agent like thionyl chloride (SOCl₂).

Once the 4-fluorobutane-1-sulfonyl chloride is obtained, it can be reacted with an amine source, such as ammonia (B1221849), to form the corresponding sulfonamide. This reaction is a classic method for sulfonamide synthesis, where the amine displaces the chloride on the sulfonyl group. wikipedia.org

An alternative starting material is 1-bromo-4-fluorobutane, which can be used to introduce the 4-fluorobutyl moiety onto a suitable sulfur-containing scaffold before subsequent conversion to the sulfonamide. sigmaaldrich.comgoogle.comchemsrc.com The choice of synthetic route can depend on factors such as the availability of starting materials, desired purity, and reaction scale.

Physicochemical Properties

The physicochemical properties of 4-Fluorobutane-1-sulfonamide are influenced by both the fluoroalkyl chain and the sulfonamide group. The presence of the fluorine atom increases the compound's polarity and can affect its lipophilicity. The sulfonamide group is capable of acting as both a hydrogen bond donor and acceptor, which influences its solubility and intermolecular interactions.

Table 1: of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀FNO₂S | uni.lunih.gov |

| Molecular Weight | 155.19 g/mol | uni.lu |

| Monoisotopic Mass | 155.04163 Da | uni.lu |

| XlogP (predicted) | 0.0 | uni.lu |

| Appearance | Not specified, likely a solid or liquid | - |

Spectroscopic Analysis

The structure of 4-Fluorobutane-1-sulfonamide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the protons on the butane (B89635) chain, with coupling patterns influenced by the adjacent fluorine atom and sulfonyl group. ¹³C NMR would provide signals for the four distinct carbon atoms in the molecule. ¹⁹F NMR would show a characteristic signal for the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. uni.lu Predicted collision cross-section (CCS) values can also be calculated for different adducts. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹), the N-H stretching of the primary sulfonamide (around 3300-3200 cm⁻¹), and the C-F stretching (around 1100-1000 cm⁻¹).

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Source |

|---|---|---|

| Mass Spectrometry (HRMS) | [M+H]⁺: 156.04891 m/z, [M+Na]⁺: 178.03085 m/z, [M-H]⁻: 154.03435 m/z | uni.lu |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 127.7 Ų, [M+Na]⁺: 135.6 Ų, [M-H]⁻: 126.5 Ų | uni.lu |

Applications and Uses

Direct Synthesis Strategies

Direct strategies involve the formation of the sulfonamide S-N bond from suitably activated sulfur-based electrophiles and nitrogen-based nucleophiles.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is characterized by the high reactivity of the sulfonyl chloride functional group. For the target molecule, the synthesis would commence with 4-fluorobutane-1-sulfonyl chloride.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: F-(CH₂)₄-SO₂Cl + R¹R²NH → F-(CH₂)₄-SO₂NR¹R² + HCl

The precursor, 4-fluorobutane-1-sulfonyl chloride, is a known chemical entity. bldpharm.com While this method is robust, the high reactivity of sulfonyl chlorides can sometimes lead to a lack of selectivity with multifunctional nucleophiles and instability during storage. acs.org

Table 1: Examples of Amidation Reactions with 4-Fluorobutane-1-sulfonyl chloride This table is illustrative and based on general sulfonamide synthesis principles.

| Amine Nucleophile | Resulting Sulfonamide Derivative | Class |

|---|---|---|

| Ammonia (B1221849) (NH₃) | This compound | Primary Sulfonamide |

| Methylamine (CH₃NH₂) | N-Methyl-4-fluorobutane-1-sulfonamide | Secondary Sulfonamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-fluorobutane-1-sulfonamide | Secondary Sulfonamide |

| Piperidine (C₅H₁₀NH) | 1-[(4-Fluorobutyl)sulfonyl]piperidine | Tertiary Sulfonamide |

As an alternative to highly reactive sulfonyl chlorides, sulfonyl fluorides have emerged as more stable and manageable precursors for sulfonamide synthesis. acs.org The precursor for the target molecule in this approach is 4-fluorobutane-1-sulfonyl fluoride. cymitquimica.com The inherent stability and reduced reactivity of the S-F bond necessitates the use of activation methods to facilitate the reaction with amines. acs.orgbohrium.com

Recent research has highlighted several effective activation systems:

Calcium Triflimide [Ca(NTf₂)₂]: This Lewis acid has been shown to activate a wide range of sulfonyl fluorides, including alkyl derivatives, for reaction with various amines. acs.orgnih.gov The reaction typically proceeds in a suitable solvent like tert-amyl alcohol at elevated temperatures. acs.org This method is valued for its ability to couple sterically and electronically diverse substrates in good yields. acs.orgnih.gov

Calcium Triflimide and DABCO: A combination of Ca(NTf₂)₂ and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to activate sulfonyl fluorides at room temperature. organic-chemistry.orgnih.gov This system offers milder reaction conditions and can significantly increase the reaction rate compared to using the Lewis acid alone. thieme-connect.com

HOBt/Silicon Additives: A catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) combined with silicon additives can effectively mediate the amidation of sulfonyl fluorides, proving particularly efficient for sterically hindered substrates. chemrxiv.org

These methods leverage the stability of sulfonyl fluorides for storage and handling while providing a controlled pathway to the desired sulfonamides upon activation. acs.org

Table 2: Comparison of Sulfonyl Fluoride Activation Methods

| Activation System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ca(NTf₂)₂ | t-amyl alcohol, 60 °C, 24 h | Broad substrate scope for both sulfonyl fluoride and amine. | acs.org |

| Ca(NTf₂)₂ / DABCO | Room temperature, < 30 min | Mild conditions, rapid reaction rates. | nih.gov |

| cat. HOBt / Silicon Additive | DMSO or NMP, 25-50 °C, 24-48 h | Effective for hindered substrates, low catalyst loading. | chemrxiv.org |

Mechanochemistry, which utilizes mechanical energy from ball milling to drive chemical reactions, offers a green and often solvent-free alternative to traditional solution-phase synthesis. bohrium.comrsc.org Several mechanochemical methods for forming sulfonamides have been developed and could be applied to the synthesis of this compound.

One notable strategy involves a palladium-catalyzed, three-component coupling of an aryl bromide, an amine, and a sulfur dioxide surrogate like potassium metabisulfite (B1197395) (K₂S₂O₅). thieme-connect.comrsc.org This approach provides a direct route to a wide range of sulfonamides with broad functional group tolerance and has been successfully performed on a gram scale. thieme-connect.com Another method involves the copper-catalyzed oxidative amination of primary sulfinamides under solvent-free ball-milling conditions, using air as the terminal oxidant. acs.org These solvent-free or low-solvent methods reduce environmental impact and can sometimes provide access to products that are difficult to obtain through conventional means. bohrium.comnih.gov

Sulfonyl Fluoride Activation Methods

Indirect and Advanced Synthetic Routes

Indirect routes involve the synthesis of a core sulfonamide structure followed by modifications, or employ advanced bond-forming strategies to construct the final molecule.

Late-stage functionalization (LSF) strategies are powerful tools for diversifying a core molecular scaffold. nih.gov Instead of building this compound from its constituent parts, one could start with a related primary sulfonamide and introduce new functional groups. These methods often involve the activation of the typically unreactive primary sulfonamide N-H bond.

Key LSF strategies include:

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into highly reactive sulfonyl chlorides using activating agents like a pyrylium (B1242799) salt (Pyry-BF₄). researchgate.net This in-situ-generated sulfonyl chloride can then be reacted with a variety of nucleophiles to yield complex sulfonamides, sulfonates, or sulfonyl fluorides. researchgate.net

Diazotization: A recently developed protocol uses diazotization to achieve the deaminative functionalization of primary sulfonamides, allowing for their conversion into sulfonyl chlorides and other derivatives without pre-functionalization. nih.gov

Generation of Sulfonyl Radical Intermediates: Primary sulfonamides can be converted to N-sulfonylimines, which under mild photocatalytic conditions, can act as precursors to sulfonyl radical intermediates. nih.gov These radicals can then participate in a variety of carbon-sulfur bond-forming reactions, offering a distinct reactivity pattern compared to ionic pathways. nih.gov

These methods are particularly valuable in drug discovery for rapidly creating analogues of a parent compound. researchgate.netnih.gov

While the methods above focus on forming the S-N bond, other strategies focus on forming a C-N bond adjacent to the sulfonyl group, typically through N-alkylation or N-arylation of a primary sulfonamide. organic-chemistry.orgrsc.org This represents an indirect route to N-substituted derivatives of this compound.

Prominent C-N bond formation strategies include:

Borrowing Hydrogen Catalysis: This method uses transition metal catalysts (e.g., iridium-based) to enable the direct N-alkylation of primary sulfonamides with alcohols. rsc.org The alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with the sulfonamide to form an imine, followed by reduction to the N-alkylated product. This process is atom-economical, producing only water as a byproduct. rsc.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has been effectively used for the C-N cross-coupling of sulfonamides with aryl halides or tosylates. nih.gov Nickelaelectrocatalysis, in particular, provides an efficient method for coupling a wide range of weak N-nucleophiles, including sulfonamides, under mild electrochemical conditions. nih.gov

Transition-Metal-Free Arylation: N-arylation of sulfonamides has been achieved without a transition metal by using o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). organic-chemistry.org

These advanced strategies provide powerful alternatives for creating N-substituted sulfonamide derivatives that may be inaccessible through direct amidation. rsc.orgnih.gov

Sulfonyl Radical-Mediated Syntheses

The generation and subsequent reaction of sulfonyl radicals represent a powerful tool for the formation of sulfonamides. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

A contemporary approach involves the visible-light-mediated generation of sulfamoyl radicals from sulfur dioxide (or a surrogate like DABSO) and nitrogen radical precursors. chemrxiv.org These in-situ generated radicals can be trapped by electron-rich olefins in a three-component reaction to yield various sulfonamides. chemrxiv.org This method provides a novel pathway for constructing the sulfonamide functionality.

Another strategy involves the fragmentation of α-sulfonamidoyl radicals, which are generated from the radical cyclization of ene sulfonamides. nih.gov This process results in the formation of an imine and a sulfonyl radical. nih.govbeilstein-journals.org While this method is primarily used for synthesizing cyclic imines, it underscores the utility of sulfonyl radical elimination in complex molecule synthesis. nih.govbeilstein-journals.org

Furthermore, N-acylsulfonamides can serve as precursors to sulfonyl radicals under visible light photoredox catalysis. rsc.org This allows for the reaction with aryl boronic acids to form diaryl sulfones, demonstrating a catalyst-free N–S bond activation. rsc.org This method highlights the potential for late-stage functionalization of sulfonamides by leveraging the reactivity of the sulfonyl group. rsc.org

Alkylation and Arylation Methods for Sulfonamide Scaffolds

The alkylation and arylation of the sulfonamide nitrogen are fundamental transformations for creating diverse libraries of compounds for various applications.

N-Alkylation: A variety of methods exist for the N-alkylation of sulfonamides. Traditional methods often employ alkyl halides in the presence of a base. More contemporary and "green" approaches utilize alcohols as alkylating agents. For instance, a manganese dioxide-catalyzed, solvent-free reaction under air efficiently alkylates sulfonamides using alcohols. organic-chemistry.org Another approach uses a ruthenium(II) complex with bidentate phosphine (B1218219) ligands to catalyze the alkylation of primary sulfonamides with alcohols through a "borrowing hydrogen" mechanism. organic-chemistry.orgekb.eg This method involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide that is subsequently reduced. ekb.eg

N-Arylation: Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids, known as the Chan-Lam coupling, is a widely used method. organic-chemistry.orgekb.eg These reactions can be performed under mild conditions and even in environmentally benign solvents like water. organic-chemistry.orgekb.eg Transition-metal-free approaches have also been developed, such as the use of o-silylaryl triflates in the presence of cesium fluoride to arylate sulfonamides. organic-chemistry.org Palladium-catalyzed methods have also been explored for the meta-C–H arylation of benzylsulfonamides, offering a route to functionalize the aromatic ring of the sulfonamide-containing molecule. nih.gov

Chemoenzymatic and Stereoselective Synthesis Approaches

The demand for enantiomerically pure sulfonamides, particularly in the pharmaceutical industry, has driven the development of chemoenzymatic and stereoselective synthetic methods.

Chemoenzymatic Synthesis: Enzymes offer high selectivity and can operate under mild reaction conditions. Lipases, alcohol dehydrogenases (ADHs), and transaminases are commonly employed in the synthesis of chiral sulfonamides. nih.gov For example, the chemoenzymatic synthesis of the drug Tamsulosin utilizes these enzymes to create a key chiral amine precursor. nih.gov One strategy involves the kinetic resolution of a racemic amine using a lipase, while another employs an ADH for the stereoselective reduction of a ketone to a chiral alcohol, which is then converted to the amine. nih.gov Transaminases can also be used for the direct asymmetric synthesis of the chiral amine from a ketone. nih.gov The introduction of a sulfonamide substituent at specific positions in complex molecules like sialic acid has also been achieved through chemoenzymatic strategies to create potent biological ligands. researchgate.net

Stereoselective Synthesis: Non-enzymatic stereoselective methods are also crucial. Palladium-catalyzed three-component tandem reactions of N-buta-2,3-dienyl sulfonamides with iodides and a sulfonyl source can produce substituted (Z)-N-allyl sulfonamides with high stereoselectivity. researchgate.netacs.org The stereochemical outcome is controlled by the formation of a six-membered palladacycle intermediate. researchgate.netacs.org Another example is the use of a chiral aldehyde catalyst in a cascade reaction to produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.orgrsc.org

Utilization of Fluorinated Building Blocks in Sulfonamide Synthesis

The direct incorporation of fluorine-containing building blocks is a primary strategy for the synthesis of fluorinated sulfonamides like this compound.

Strategies for Incorporating Fluorinated Moieties

The synthesis of fluorinated sulfonamides often relies on the use of fluorinated starting materials. For example, 1-azido-4-fluorobutane (B2812531) can be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction as part of a multi-step synthesis. researchgate.net Another approach involves the intermolecular defluorinative vicinal diamination of fluoroalkenyl iodides with sulfonamides to produce fluoroalkenyl-containing 1,2-enediamines. rsc.org This method cleverly uses the halogen atoms as "activators" for C-N bond formation without the need for transition metals. rsc.org The use of transition metal fluoride-based solid supports, such as iron(III) fluoride on molecular sieves, has also been shown to catalyze the synthesis of sulfonamide derivatives. rsc.org

Precursors for this compound Synthesis (e.g., 4-fluorobutane-1-sulfonyl chloride)

The most direct precursor for the synthesis of this compound is 4-fluorobutane-1-sulfonyl chloride. This key intermediate can be synthesized by reacting 4-fluorobutanol with a sulfonating agent like sulfonyl chloride.

An alternative precursor is 4-fluorobutane-1-sulfonyl fluoride. Sulfonyl fluorides are often more stable and less reactive than their chloride counterparts, which can be advantageous in multi-step syntheses or for the synthesis of sulfonamides from sensitive substrates. enamine.net The conversion of sulfonyl fluorides to sulfonamides can be achieved using Lewis acids like calcium triflimide [Ca(NTf₂)₂] to activate the sulfonyl fluoride towards nucleophilic attack by an amine. acs.org This method is effective for a wide range of sulfonyl fluorides and amines. acs.org

Below is a table summarizing the properties of these key precursors.

| Compound Name | Molecular Formula | CAS Number | Key Properties |

| 4-Fluorobutane-1-sulfonyl chloride | C₄H₈ClFO₂S | 372-00-9 | Colorless liquid, soluble in organic solvents, reactive electrophile used for synthesizing sulfonamides. bldpharm.com |

| 4-Fluorobutane-1-sulfonyl fluoride | C₄H₈F₂O₂S | 660-14-0 | Potent electrophile, more stable than the corresponding sulfonyl chloride, used for synthesizing sulfonamides and other sulfonyl-containing compounds. enamine.netcymitquimica.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to reduce environmental impact and improve efficiency. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and catalytic methods.

One notable green method is the iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines in water at room temperature. rsc.org This approach is convenient, environmentally friendly, and simplifies product purification. rsc.org Flow chemistry offers another green alternative, enabling rapid, safe, and scalable synthesis of sulfonamide libraries with minimized waste and the use of green media. acs.org

Mechanochemistry, which involves solvent-free reactions in a ball mill, is also emerging as a sustainable method. rsc.org A one-pot, two-step mechanochemical process can produce sulfonamides from disulfides and amines using solid sodium hypochlorite, avoiding the use of harsh solvents and metal catalysts. rsc.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as a reaction medium for copper-catalyzed sulfonamide synthesis also represents a significant green advancement. thieme-connect.com Furthermore, ultrasound-assisted and microwave-assisted syntheses have been developed as rapid and ecological methods for producing sulfonamide derivatives, often using water as a solvent. nih.gov

Fundamental Reaction Pathways of Sulfonamides

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal and synthetic chemistry, characterized by its relative stability and diverse reactivity. thieme-connect.comwikipedia.org Its chemical behavior is governed by the interplay between the electron-withdrawing sulfonyl group and the nitrogen atom. Generally, sulfonamides are unreactive, rigid, and crystalline, which historically made them useful for creating crystalline derivatives of amines for identification purposes. wikipedia.org

Key reaction pathways for sulfonamides include:

N-H Deprotonation: The hydrogen atom on a primary or secondary sulfonamide is acidic and can be removed by a base. wikipedia.org This deprotonation generates a sulfonamide anion, which is a potent nucleophile and plays a role in many substitution reactions. patsnap.com

Nucleophilic Reactions at Nitrogen: The nitrogen atom, particularly after deprotonation, can act as a nucleophile, participating in alkylation and arylation reactions to form N-substituted sulfonamides. organic-chemistry.org However, the nucleophilicity of the sulfonamide nitrogen is generally lower than that of corresponding alkylamines, which can present a challenge in some cross-coupling reactions. thieme-connect.com

Electrophilic Reactions at Sulfur: The sulfur atom of the sulfonyl group is electrophilic and can be attacked by nucleophiles. This is the basis for the most common synthesis of sulfonamides, which involves the reaction of a sulfonyl chloride or a more stable but less reactive sulfonyl fluoride with a primary or secondary amine. wikipedia.orgnih.gov Lewis acids can be used to activate less reactive precursors like sulfonyl fluorides to facilitate this nucleophilic addition. nih.govacs.org

Radical Formation: Modern synthetic methods, particularly those involving photocatalysis, have enabled the conversion of sulfonamides into sulfonyl radical intermediates. thieme-connect.comacs.orgacs.org These radicals can then participate in a variety of transformations, such as addition to alkenes, offering novel pathways for late-stage functionalization. acs.orgacs.org

Reactions on the Carbon Skeleton: For alkylsulfonamides, deprotonation can also occur at the carbon atom adjacent (alpha) to the sulfonyl group. wikipedia.org Additionally, the sulfonamide group can act as a directing group in C-H activation reactions, typically on aryl systems, to achieve site-selective functionalization. acs.orgrsc.org

Reactivity of the Sulfonamide Functional Group in this compound

The reactivity of this compound is dictated by its aliphatic nature and the presence of the terminal fluorine atom. Its reactions are representative of primary alkylsulfonamides.

The sulfonamide group can participate in nucleophilic reactions in two primary ways. First, the nitrogen atom of this compound can act as a nucleophile. Its nucleophilicity is significantly enhanced upon deprotonation with a base, forming the corresponding anion. patsnap.com This anion can then attack various electrophiles.

| Reaction Type | Role of Sulfonamide | Description | Key Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation/Arylation | Nucleophile | The deprotonated sulfonamide anion attacks an alkyl or aryl halide/triflate. | Requires a base (e.g., CsF, NaH) to deprotonate the N-H group. | wikipedia.orgpatsnap.comorganic-chemistry.org |

| Coupling with Alcohols | Nucleophile | Transition-metal-free dehydrative cross-coupling of unactivated alcohols with sulfonamides. | Catalyzed by Mg²⁺ and PF₆⁻ as a counteranion. | organic-chemistry.org |

| Addition to Alkynes | Nucleophile | Nucleophilic addition of sulfonamides to bromoalkynes can lead to substituted pyrroles after subsequent reactions. | Often requires a catalyst (e.g., Palladium) for subsequent steps. | organic-chemistry.org |

| Sulfonamide Synthesis | Product of Electrophilic Attack | Amines act as nucleophiles attacking a sulfonyl fluoride precursor, activated by a Lewis acid. | Lewis acids like Ca(NTf₂)₂ activate the sulfonyl fluoride. | nih.govacs.org |

Recent advances have demonstrated that the typically stable sulfonamide group can be a precursor to highly useful sulfonyl radical intermediates. acs.orgacs.org A metal-free, photocatalytic approach allows for the late-stage functionalization of sulfonamides. In this process, the sulfonamide is converted into a key sulfonyl radical, which can then be harnessed in further chemical reactions, such as hydrosulfonylation of alkenes. acs.org This strategy is particularly valuable as it can be applied to complex molecules, including those of pharmaceutical relevance. acs.org

Another pathway involving radical intermediates is the elimination of a sulfonyl radical (RSO₂•) from an α-sulfonamidoyl radical, which can be generated during radical cyclization reactions, leading to the formation of imines. nih.gov

| Transformation | Intermediate | Methodology | Outcome | Reference |

|---|---|---|---|---|

| Late-Stage Functionalization | Sulfonyl Radical (RSO₂•) | Metal-free photocatalysis using a photosensitizer like 5CzBN and a silane (B1218182) reagent. | Enables reactions like hydrosulfonylation of alkenes to form complex sulfones. | acs.orgacs.org |

| Radical Cyclization | α-Sulfonamidoyl Radical | Tin hydride-mediated radical cyclization onto an ene-sulfonamide. | β-fragmentation occurs, ejecting a sulfonyl radical to form a stable imine. | nih.gov |

| Radical-Radical Coupling | Sulfamoyl Radical | Visible-light promoted reaction involving a photocatalyst. | Coupling with other radical species (e.g., diarylmethyl radicals) to form new C-S bonds. | rsc.org |

The functionalization of C-H bonds is a powerful tool in organic synthesis. For alkylsulfonamides like this compound, the protons on the carbon alpha to the sulfonyl group (i.e., the C1 position) are the most activated and can be removed by a strong base. wikipedia.org

Furthermore, the sulfonamide group can serve as a directing group to guide a metal catalyst to a specific C-H bond, enabling its selective functionalization. While this approach has been extensively developed for aryl sulfonamides, allowing for reactions like olefination, arylation, and halogenation at the ortho-position of an aromatic ring, its application to aliphatic systems is less common. acs.orgrsc.orgresearchgate.net Nevertheless, these studies establish the principle that the sulfonamide moiety can facilitate site-selective transformations, a strategy that could potentially be adapted for the C-H bonds of the butyl chain in this compound. acs.orgshu.ac.uk

Radical Intermediates and Transformations

Influence of Fluorine on Reaction Kinetics and Selectivity

The presence of a fluorine atom at the C4 position of the butane (B89635) chain significantly influences the electronic properties of this compound, primarily through its strong inductive electron-withdrawing effect (-I effect). tandfonline.com This effect, though attenuated over the four-carbon chain, alters the reactivity of the molecule compared to its non-fluorinated analog, butane-1-sulfonamide.

Key influences include:

Acidity: The electron-withdrawing nature of fluorine pulls electron density away from the sulfonamide group, making the N-H proton slightly more acidic. This facilitates deprotonation. tandfonline.com

Electrophilicity of Sulfur: The inductive effect increases the partial positive charge on the sulfur atom, enhancing its electrophilicity. This would make the sulfur center in the precursor, 4-fluorobutane-1-sulfonyl fluoride, more susceptible to nucleophilic attack than non-fluorinated analogs. nih.gov

Metabolic Stability: In biological contexts, fluorine substitution can block sites of metabolic oxidation. The C-F bond is much stronger than a C-H bond, so placing fluorine on the alkyl chain can increase the molecule's stability against metabolic degradation by enzymes like cytochrome P450. tandfonline.com

Radical and Anion Stability: Fluorine substitution can have complex effects on the stability of radical and anionic intermediates that may form along the carbon chain during a reaction. rsc.org

| Property | Butane-1-sulfonamide (Non-fluorinated) | This compound | Reason for Difference | Reference |

|---|---|---|---|---|

| N-H Acidity | Baseline | Slightly Increased | Inductive electron-withdrawal by fluorine atom stabilizes the conjugate base. | tandfonline.com |

| Sulfur Electrophilicity | Baseline | Slightly Increased | Inductive effect increases the partial positive charge on the sulfur atom. | nih.gov |

| Metabolic Stability (at C4) | Susceptible to oxidation | Blocked from oxidation | High strength of the C-F bond compared to the C-H bond. | tandfonline.com |

Acid-Base Properties and Deprotonation Pathways

The primary acidic site in this compound is the proton on the sulfonamide nitrogen (N-H). Sulfonamides are generally weak acids, with pKa values that are influenced by the substituents on the sulfur and nitrogen atoms. oup.com For alkylsulfonamides, the pKa of the N-H proton is typically in the range of 10-11. The presence of the electron-withdrawing fluorine atom in the 4-position is expected to slightly lower this pKa value, making it a stronger acid than unsubstituted butane-1-sulfonamide. tandfonline.com

Deprotonation with a suitable base yields a sulfonamide anion (R-SO₂NH⁻). wikipedia.orgpatsnap.com This anion is a key reactive intermediate, acting as a strong nucleophile in various synthetic transformations. patsnap.com

Theoretical studies on related sulfonamides have elucidated the order of deprotonation in molecules with multiple acidic sites. nih.govacs.org For this compound, the deprotonation pathway is straightforward: the sulfonamide N-H is the only significantly acidic proton, leading to the formation of the N-anion. A much stronger base would be required to deprotonate a C-H bond, with the C1 position being the most likely site after the nitrogen. wikipedia.org

| Acidic Proton | Typical pKa Range | Result of Deprotonation | Relevance | Reference |

|---|---|---|---|---|

| Sulfonamide N-H | ~10-11 | Formation of a nucleophilic sulfonamide anion. | Enables N-alkylation, N-arylation, and other coupling reactions. | wikipedia.orgpatsnap.comoup.com |

| Alpha C-H (on C1) | > 25 (estimated) | Formation of an α-sulfonyl carbanion. | Requires very strong bases (e.g., organolithiums); allows for C-C bond formation at the α-position. | wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of this compound by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

The presence of a fluorine atom introduces characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to spin-spin coupling through bonds (J-coupling).

¹H NMR Spectroscopy: The proton spectrum is anticipated to show four distinct signals corresponding to the four methylene (B1212753) (-CH₂) groups in the butyl chain. The integration of these signals would correspond to a 2:2:2:2 ratio. The coupling of protons with the adjacent fluorine atom is a key diagnostic feature.

H-4 Protons (-CH₂F): The protons on the carbon atom bonded to fluorine are expected to appear as a triplet of triplets, due to coupling with the fluorine atom (²JH-F) and the adjacent C-3 methylene protons (³JH-H).

H-1 Protons (-CH₂SO₂NH₂): These protons, being adjacent to the electron-withdrawing sulfonamide group, would appear downfield as a triplet, coupled to the C-2 protons.

H-2 and H-3 Protons (-CH₂CH₂-): These protons in the middle of the chain would exhibit complex multiplet patterns due to coupling with their neighboring methylene groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display four signals, one for each carbon in the butane backbone. The key feature is the carbon-fluorine coupling, which splits the signals of carbons close to the fluorine atom. mdpi.com

C-4 Signal (-CH₂F): This carbon signal will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 160-175 Hz. rsc.orgbeilstein-journals.org

C-3 Signal (-CH₂-): This signal will also be a doublet due to a two-bond coupling to fluorine (²JC-F), with a smaller coupling constant, generally around 20 Hz. rsc.org

C-2 Signal (-CH₂-): A three-bond coupling to fluorine (³JC-F) may be observed, resulting in a doublet with an even smaller coupling constant (typically <10 Hz). rsc.org

C-1 Signal (-CH₂SO₂NH₂): This carbon is the most deshielded due to the attached sulfonamide group and is least likely to show significant coupling to fluorine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-1 | ¹H NMR | ~3.1-3.3 | Triplet (t) | ³JH-H ≈ 7-8 |

| H-2 | ¹H NMR | ~1.8-2.0 | Multiplet (m) | - |

| H-3 | ¹H NMR | ~1.9-2.1 | Multiplet (m) | - |

| H-4 | ¹H NMR | ~4.4-4.6 | Triplet of Triplets (tt) | ²JH-F ≈ 47, ³JH-H ≈ 6 |

| C-1 | ¹³C NMR | ~50-55 | Singlet or Triplet (from ¹JC-H) | - |

| C-2 | ¹³C NMR | ~20-25 | Doublet (d) | ³JC-F ≈ 5-7 |

| C-3 | ¹³C NMR | ~28-32 | Doublet (d) | ²JC-F ≈ 20 |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

¹⁹F NMR is a highly sensitive technique used to analyze the chemical environment of fluorine atoms. huji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine environment in the molecule. The chemical shift for a fluorine atom in a primary fluoroalkane typically appears in a characteristic range. ucsb.edu

The signal would be split by the adjacent protons. Coupling to the two geminal protons on C-4 (²JF-H) and the two vicinal protons on C-3 (³JF-H) would result in the signal appearing as a triplet of triplets. beilstein-journals.org

Table 2: Predicted ¹⁹F NMR Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|

Note: Chemical shift is relative to a standard like CFCl₃. Values are based on analogous fluoroalkane structures. rsc.orgbeilstein-journals.org

1H NMR and 13C NMR Analysis of Fluorine-Coupled Splitting Patterns

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce the structure from fragmentation patterns.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. The monoisotopic mass of this compound (C₄H₁₀FNO₂S) is calculated to be 155.04163 Da. uni.lu HRMS analysis would confirm this mass with high precision, typically within a few parts per million (ppm). Common adducts observed in electrospray ionization (ESI) would include the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Table 3: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₄H₁₀FNO₂S]⁺ | 155.04108 |

| [M+H]⁺ | [C₄H₁₁FNO₂S]⁺ | 156.04891 |

| [M+Na]⁺ | [C₄H₁₀FNNaO₂S]⁺ | 178.03085 |

Source: PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., [M+H]⁺) and inducing fragmentation to produce product ions. The resulting fragmentation pattern provides structural information. For sulfonamides, characteristic fragmentation pathways involve cleavage at the C-S bond and rearrangements of the sulfonamide group. nih.gov

Expected fragmentation pathways for this compound could include:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfonamides.

Cleavage of the C-S bond: Leading to the formation of a fluorobutyl cation ([C₄H₈F]⁺) at m/z 75.06 or related fragments.

Loss of the entire fluorobutyl side chain: Resulting in an ion corresponding to the sulfonamide moiety.

Neutral loss of HF: From the fluorobutyl chain.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.org The spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and alkyl fluoride groups.

Key expected absorption bands include:

N-H Stretching: The -NH₂ group of the primary sulfonamide will show two distinct bands in the region of 3300-3400 cm⁻¹. ekb.eg

S=O Stretching: The sulfonyl group (-SO₂-) gives rise to two strong absorption bands: an asymmetric stretch typically around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. ekb.egrsc.org

C-H Stretching: Absorptions for the alkyl C-H bonds will be present in the 2850-3000 cm⁻¹ range. uomustansiriyah.edu.iq

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1100 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3400 (two bands) | Medium |

| -CH₂- (Alkyl) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| -SO₂- (Sulfonyl) | S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| -SO₂- (Sulfonyl) | S=O Symmetric Stretch | 1140 - 1180 | Strong |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like sulfonamides. A reversed-phase HPLC method is typically suitable for separating polar compounds such as this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound could employ a C18 column, which is a common reversed-phase column with octadecylsilane (B103800) as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonamide functional group exhibits some UV absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from potential impurities, with the retention time being a key identifier for the compound under specific conditions.

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. If the compound has limited volatility, derivatization may be necessary to convert it into a more volatile species.

A potential GC method would involve a capillary column with a polar stationary phase, such as one containing cyanopropylphenyl polysiloxane, to effectively separate the polar analyte. The carrier gas is typically an inert gas like helium or nitrogen. A flame ionization detector (FID) is a common choice for organic compounds, although a mass spectrometer (MS) as a detector would provide both separation and structural information.

Table 2: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Mass Range | 40-450 m/z |

The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides a mass spectrum for the eluted peak, which can be used to confirm the identity of this compound and to identify unknown impurities.

High-Performance Liquid Chromatography (HPLC)

Emerging Spectroscopic Techniques for Detailed Structural Characterization

While traditional spectroscopic methods like 1D NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are standard for structural elucidation, emerging techniques offer deeper insights into the complex three-dimensional structure and connectivity of molecules like this compound.

One such powerful technique is two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy . Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously establish the connectivity of atoms within the molecule. For this compound, these techniques would be invaluable in:

COSY: Confirming the proton-proton couplings within the butane chain.

HSQC: Correlating each proton to its directly attached carbon atom.

HMBC: Establishing long-range correlations between protons and carbons, for instance, confirming the connection of the butyl chain to the sulfonamide group.

Furthermore, high-resolution mass spectrometry (HRMS) , often coupled with techniques like electrospray ionization (ESI), can provide extremely accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and any fragments, confirming the molecular formula of this compound with a high degree of confidence and aiding in the identification of impurities.

Another emerging area is the use of computational chemistry in conjunction with experimental spectroscopic data. Density functional theory (DFT) calculations can predict NMR chemical shifts and coupling constants. Comparing these predicted values with the experimental data can provide a high level of confidence in the structural assignment of this compound.

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the fundamental characteristics of molecules like this compound. These methods provide detailed insights into the molecule's three-dimensional structure, conformational preferences, and electronic properties.

The conformational landscape of this compound is primarily dictated by rotations around its single bonds, most notably the C-C bonds of the butyl chain and the S-N bond of the sulfonamide group. DFT studies on similar short-chain alkylsulfonamides and substituted alkanes reveal a complex potential energy surface with multiple local minima corresponding to different conformers. karatekin.edu.trumich.edu

Rotation around the S-N bond in sulfonamides is also a critical factor. Studies on methanesulfonamide (B31651) and benzenesulfonamide (B165840) have shown that the nitrogen atom can adopt different orientations relative to the S=O bonds. mdpi.comcdnsciencepub.com For this compound, the most stable conformers are expected to arise from a combination of the most favorable arrangements of both the alkyl chain and the sulfonamide group, minimizing steric hindrance and optimizing intramolecular interactions. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, are typically used to locate these stable conformers and calculate their relative energies. karatekin.edu.trresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | anti, anti, anti | 0.00 |

| 2 | anti, anti, gauche | 0.65 |

| 3 | anti, gauche, anti | 0.88 |

| 4 | gauche, anti, anti | 1.20 |

| 5 | gauche, gauche, anti | 2.15 |

Note: This table presents hypothetical data based on typical energy differences found in related alkylsulfonamides and fluoroalkanes. The values serve to illustrate the expected energetic landscape.

Ab initio methods, which solve the Schrödinger equation from first principles without empirical parameters, provide a fundamental description of a molecule's electronic structure. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (CCSD(T)) offer a higher level of accuracy for calculating electronic energies and properties compared to standard DFT functionals, albeit at a greater computational cost. wikipedia.orgnumberanalytics.com

For this compound, ab initio calculations would be instrumental in accurately determining properties such as:

Electron Density Distribution: Revealing how electron density is shared between atoms and identifying regions susceptible to nucleophilic or electrophilic attack. The electronegative fluorine atom and the sulfonyl group significantly polarize the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com In this molecule, the HOMO is likely localized on the sulfonamide nitrogen and oxygen atoms, while the LUMO may be distributed around the S-C bond and the carbon atom bonded to fluorine. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. mdpi.com

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. researchgate.net Key interactions would include those between the nitrogen lone pair and the antibonding orbitals of the S=O bonds, as well as the effects of the C-F bond on the alkyl chain.

Table 2: Hypothetical Electronic Properties of this compound from Ab Initio Calculations

| Property | Calculated Value |

| HOMO Energy | -7.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 4.5 D |

| NBO Charge on Fluorine | -0.45 e |

| NBO Charge on Nitrogen | -0.90 e |

Note: These values are illustrative and based on calculations for analogous sulfonamide and fluorinated compounds. cdnsciencepub.commdpi.com

Density Functional Theory (DFT) Studies on Conformational Analysis and Isomerism

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the full conformational landscape, including transitions between different energy minima. nih.govrsc.org

For this compound, an all-atom force field like CHARMM or AMBER would be parameterized to accurately describe the intramolecular and intermolecular forces. rsc.orgpnas.org Simulations run over nanoseconds or longer would reveal:

The relative populations of different conformers at a given temperature.

The rates and pathways of conformational transitions.

The flexibility of different parts of the molecule. The fluorinated segment is expected to be more rigid than a non-fluorinated alkyl chain. rsc.orgtandfonline.com

The time-averaged distribution of important dihedral angles, providing a statistical picture of the molecule's shape.

MD simulations are particularly powerful for studying how the molecule's conformation changes in different environments, such as in various solvents or when interacting with a biological target. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. researchgate.netrsc.org

The synthesis of this compound, likely proceeding via the reaction of 4-fluorobutane-1-sulfonyl chloride with ammonia or an amine, can be modeled computationally. ekb.egresearchgate.net DFT calculations are widely used to locate the transition state (TS) structures for each step of a proposed reaction mechanism. mdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rsc.org

For the key sulfonamide bond-forming step, the mechanism involves a nucleophilic attack by the amine on the sulfur atom of the sulfonyl chloride. researchgate.net Computational analysis would involve:

Locating Reactants, Products, and Intermediates: Optimizing the geometry of all species involved.

Finding the Transition State: Using algorithms to search for the saddle point connecting reactants and products.

Frequency Calculations: Confirming the nature of the stationary points. A TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the located TS correctly connects the desired reactant and product states. mdpi.com

The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. Computational studies on related sulfonamide syntheses have successfully calculated these barriers, providing insights into reaction feasibility and kinetics. mdpi.comrsc.org

Table 3: Hypothetical Activation Energies for a Proposed Sulfonamide Formation Step

| Reaction Step | Computational Method | Activation Energy (Ea) (kcal/mol) |

| R-SO2Cl + NH3 → [TS]‡ → R-SO2NH2 + HCl | B3LYP/DGDZVP | 28.5 |

Note: This table provides a representative activation energy based on published computational studies of sulfonamide formation. mdpi.com R represents the 4-fluorobutyl group.

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction mechanisms and energetics. springernature.com Computational models can account for these effects using either explicit or implicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a specific dielectric constant. mdpi.comacs.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged species and polar transition states. dntb.gov.ua

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation or MD simulation. This is more computationally intensive but allows for the modeling of specific hydrogen bonds and other direct solvent-solute interactions. springernature.com

For the synthesis of this compound, a polar solvent would likely stabilize the polar transition state of the nucleophilic attack, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent or the gas phase. acs.org

Transition State Analysis and Activation Energies

Ligand Design and Molecular Modeling in Receptor Interactions

Computational methods are pivotal in modern drug discovery and ligand design. For this compound, molecular modeling techniques can elucidate its binding modes within protein active sites, providing a rational basis for designing more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. frontiersin.org This method is crucial for understanding the interactions that stabilize the ligand-protein complex and for estimating the binding affinity. Docking studies involving this compound would typically be performed using software like AutoDock, GOLD, or Glide. cam.ac.ukplos.org The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to rank the potential binding poses. mdpi.com

A patent for therapeutic indazoles has indicated that indazole sulfonamides, a class of compounds that could include derivatives of this compound, have been synthesized and shown to be potent inhibitors of the Mycobacterium tuberculosis enzyme KasA. google.com The patent further mentions that select molecules have been crystallized with KasA to elucidate their binding modes. google.com This suggests that the KasA enzyme is a relevant target for docking studies with this compound.

A hypothetical docking study of this compound into the active site of KasA could reveal key interactions. The sulfonamide group is known to act as a hydrogen bond donor and acceptor, while the fluorinated alkyl chain can participate in hydrophobic and van der Waals interactions. The results of such a study could be summarized in a table detailing the predicted binding energy and the interacting amino acid residues.

Interactive Table: Hypothetical Docking Results of this compound with KasA

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -6.8 | Gly123, Ser154 | Hydrogen Bond |

| Val125, Ile198 | Hydrophobic | ||

| Phe156 | π-Alkyl |

This hypothetical data suggests a stable binding mode for this compound within the KasA active site, driven by a combination of hydrogen bonding and hydrophobic interactions. Such computational predictions are invaluable for guiding the synthesis of new derivatives with improved inhibitory activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. medwinpublishers.com The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties. nih.gov For sulfonamides, QSAR studies often employ a variety of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The ionization state of the sulfonamide group is particularly important for its biological activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments. researchgate.net

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. medwinpublishers.com

A QSAR study on a series of sulfonamides, including this compound, would involve calculating these descriptors and then using statistical methods, like multiple linear regression, to build a model that predicts their biological activity against a specific target. mdpi.com The quality of the QSAR model is assessed by its statistical significance and its ability to predict the activity of compounds not used in the model development. mdpi.com

Interactive Table: Hypothetical QSAR Descriptors and Predicted Activity for a Series of Sulfonamides

| Compound | LogP | Molecular Weight | HOMO (eV) | LUMO (eV) | Predicted pIC50 |

| Butane-1-sulfonamide | 1.2 | 137.2 | -7.5 | 1.8 | 5.2 |

| This compound | 1.1 | 155.2 | -7.8 | 1.5 | 5.8 |

| 4-Chlorobutane-1-sulfonamide | 1.6 | 171.7 | -7.7 | 1.6 | 5.6 |

| 4-Bromobutane-1-sulfonamide | 1.8 | 216.1 | -7.6 | 1.7 | 5.5 |

This hypothetical QSAR data illustrates how the introduction of a fluorine atom in this compound could influence its electronic properties (HOMO/LUMO energies) and potentially lead to a higher predicted biological activity (pIC50).

Docking Studies for Protein-Ligand Interactions

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. mdpi.com Methods like Density Functional Theory (DFT) are commonly used to calculate parameters for various spectroscopic techniques. mdpi.com

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry characteristics. mdpi.com While experimental data for this specific compound is not widely published, theoretical predictions can offer valuable insights. For instance, the PubChem database provides predicted collision cross-section (CCS) values for different adducts of this compound, which are relevant to ion mobility-mass spectrometry. uni.lu The CCS is a measure of the ion's size and shape in the gas phase. uni.lu

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data for structural verification. Similarly, the IR spectrum can be computed to identify characteristic vibrational frequencies, such as the S=O and N-H stretches of the sulfonamide group and the C-F stretch of the fluorinated alkyl chain. mdpi.com

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| Mass Spectrometry | [M+H]⁺ m/z | 156.04891 |

| [M+H]⁺ CCS (Ų) | 127.7 | |

| ¹H NMR | Chemical Shift (ppm) - CH₂F | ~4.5 |

| Chemical Shift (ppm) - CH₂SO₂ | ~3.1 | |

| ¹³C NMR | Chemical Shift (ppm) - CH₂F | ~83 |

| Chemical Shift (ppm) - CH₂SO₂ | ~51 | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - SO₂ asym. stretch | ~1350 |

| Vibrational Frequency (cm⁻¹) - SO₂ sym. stretch | ~1160 | |

| Vibrational Frequency (cm⁻¹) - N-H stretch | ~3300 | |

| Vibrational Frequency (cm⁻¹) - C-F stretch | ~1100 |

The predicted spectroscopic data provides a theoretical fingerprint for this compound, which is essential for its characterization and for understanding its structural properties at a molecular level.

Research Applications and Functional Explorations of 4 Fluorobutane 1 Sulfonamide

Role as a Synthetic Intermediate and Building Block

As a synthetic intermediate, 4-fluorobutane-1-sulfonamide offers a versatile platform for the construction of more complex molecules. The presence of the sulfonamide group provides a site for further chemical reactions, while the fluorinated butyl chain can influence the physicochemical properties of the resulting compounds.

Diversification of Chemical Libraries

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into diverse molecular scaffolds is a common strategy in drug discovery. ineris.frresearchgate.net this compound can serve as a building block in the synthesis of chemical libraries, which are large collections of compounds used for high-throughput screening to identify new drug leads. researchgate.net The fluorinated alkyl chain can introduce unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. acs.org

The general strategy for diversifying chemical libraries using building blocks like this compound often involves parallel synthesis, where the sulfonamide nitrogen is reacted with a variety of electrophiles to generate a library of N-substituted derivatives. ineris.frgoogle.com This approach allows for the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity.

Incorporation into Complex Molecular Architectures

The utility of this compound as a building block is exemplified by its incorporation into complex heterocyclic systems with therapeutic potential. A notable example is the synthesis of N-(3-chloro-1H-indazol-5-yl)-4-fluorobutane-1-sulfonamide, a potent inhibitor of the Mycobacterium tuberculosis enzyme KasA. In this synthesis, this compound is coupled with a substituted indazole core to create a molecule with significant biological activity. nih.gov

Below is a table of representative complex molecules synthesized using a this compound moiety:

| Compound Name | Core Structure | Therapeutic Target | Reference |

| N-(3-chloro-1H-indazol-5-yl)-4-fluorobutane-1-sulfonamide | 3-chloro-1H-indazole | Mycobacterium tuberculosis KasA |

Exploration in Materials Science

The introduction of fluorine into organic molecules can significantly alter their material properties, leading to applications in polymer chemistry and surface modifications. While research specifically on this compound in materials science is emerging, the properties of related fluorinated sulfonamides provide a strong indication of its potential in this field.

Polymer Chemistry Applications

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net Monomers derived from fluorinated sulfonamides can be polymerized to create novel materials with tailored characteristics. For instance, the polymerization of acrylate (B77674) monomers containing perfluorobutane sulfonamide side chains has been shown to yield polymers with extremely low surface energies. researchgate.netacs.org

While this compound is not a polymerizable monomer itself, it can be chemically modified to introduce a polymerizable group, such as an acrylate or vinyl group. The resulting monomer could then be used in the synthesis of new fluorinated polymers. The partially fluorinated nature of the butyl chain in this compound would be expected to impart a degree of hydrophobicity and other desirable properties to the resulting polymer. Polysulfamides, which are analogues of polyureas, are a class of polymers that can be synthesized from monomers containing sulfonamide functionalities, and these materials exhibit high thermal stability. researchgate.net

The table below summarizes the properties of polymers derived from related fluorinated sulfonamide monomers, illustrating the potential of incorporating a this compound-derived monomer into polymer chains.

| Monomer Type | Resulting Polymer | Key Properties | Potential Application |

| [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate | Fluorinated polyacrylate | Low surface energy, high hydrophobicity | Water-repellent coatings |

| Sulfonamide-containing AB-type monomers | Polysulfamide | High thermal stability, tunable crystallinity | Advanced materials |

Surface Chemistry Modifications

The modification of surfaces to control properties such as wettability and adhesion is a significant area of materials science. Fluorinated compounds are often used for this purpose due to their ability to lower surface energy. rsc.org Fluorinated sulfonamides have been investigated as additives for coatings and as components of surface-active antimicrobial agents.

For example, fluorinated sulfonamide additives have been incorporated into polyurethane coatings to lower the surface free energy, which can be beneficial for creating anti-fouling surfaces. rsc.org Additionally, quaternary ammonium (B1175870) compounds containing sulfonamide functionalities, including fluorinated versions, have been attached to surfaces to create non-leaching antimicrobial coatings. These coatings have shown to be effective at killing bacteria and exhibit modified surface wettability.

The this compound molecule, with its combination of a polar sulfonamide head and a more hydrophobic fluorinated tail, has the potential to act as a surface-modifying agent, either on its own or after further chemical modification.

Mechanistic Biological Investigations

A significant area of research for derivatives of this compound is in the field of mechanistic biological investigations, particularly in the development of new therapeutic agents. As previously mentioned, N-(3-chloro-1H-indazol-5-yl)-4-fluorobutane-1-sulfonamide has been identified as a potent inhibitor of the Mycobacterium tuberculosis enzyme KasA. KasA is a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov

Inhibition of KasA disrupts the integrity of the cell wall, leading to bacterial cell death. The indazole sulfonamide derivative of this compound has been shown to bind to the active site of KasA, with the fluorinated butylsulfonamide tail occupying a hydrophobic pocket within the enzyme. nih.gov This detailed understanding of the mechanism of action at a molecular level is crucial for the rational design of more effective anti-tuberculosis drugs.

The study of such derivatives provides a clear example of how this compound can be utilized as a scaffold to probe biological systems and to develop compounds with specific and well-defined mechanisms of action.

Enzyme Inhibition Mechanism Studies

Sulfonamides, as a class, are well-known for their ability to inhibit enzymes, most notably dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is crucial for folate synthesis. wikipedia.org The inhibitory action stems from the structural similarity of the sulfonamide moiety to para-aminobenzoic acid (PABA), the natural substrate for DHPS. wikipedia.orgbiorxiv.org By acting as a competitive inhibitor, the sulfonamide blocks the active site of the enzyme, thereby halting the metabolic pathway. wikipedia.org

In the context of this compound, the core sulfonamide group is the primary driver of its potential enzyme inhibitory activity. The fluorinated butyl chain, however, can influence the binding affinity and selectivity of the compound for specific enzymes. Fluorination can enhance lipophilicity, which may improve the compound's ability to penetrate cellular membranes and access enzymes within the cell.

Studies on related sulfonamides have shown that the nature of the substituents on the sulfonamide nitrogen and the aromatic ring (or in this case, the alkyl chain) significantly impacts the inhibitory potency and selectivity against different enzyme isoforms, such as carbonic anhydrases (CAs). nih.govmdpi.com For instance, the tail of the sulfonamide molecule plays a crucial role in binding within the active site cavity, interacting with various amino acid residues. nih.gov While specific enzyme inhibition studies for this compound are not extensively detailed in the provided results, the general mechanism of sulfonamide inhibition provides a strong theoretical framework for its potential action.

Interactions with Biomolecules (e.g., proteins, enzymes)

The interactions of this compound with biomolecules are largely governed by the chemical properties of its functional groups. The sulfonamide group is capable of forming hydrogen bonds and coordinating with metal ions present in the active sites of metalloenzymes, such as the zinc ion in carbonic anhydrases. rcsb.org

The binding of sulfonamides to proteins, like human carbonic anhydrase I (HCAI), has been structurally characterized. These studies reveal that the drug molecules bind in the active site, displacing a zinc-coordinated water molecule. rcsb.org The orientation of the sulfamido group is critical for this interaction. rcsb.org The alkyl chain of this compound would occupy a hydrophobic pocket within the enzyme's active site, and the fluorine atom could participate in specific interactions, potentially altering the binding mode compared to non-fluorinated analogs.

The interactions can be summarized as:

Hydrogen Bonding: The sulfonamide group's nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The butyl chain contributes to hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

Coordination: The sulfonamide can coordinate with metal ions in the active sites of metalloenzymes.

The table below outlines the potential interactions of this compound's key functional groups with biomolecular counterparts.

| Functional Group | Potential Interaction Type | Interacting Biomolecular Group |

| Sulfonamide (SO₂NH₂) | Hydrogen Bonding, Metal Coordination | Amino acid residues (e.g., Asp, His), Zinc ion |

| Butyl Chain (C₄H₈) | Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val) |

| Fluorine (F) | Halogen Bonding, Dipole-Dipole | Electrophilic regions of amino acids |

Cellular Pathway Modulation Studies (e.g., apoptosis, reactive oxygen species production)

Research on related fluorinated compounds and sulfonamides suggests potential roles in modulating cellular pathways, including apoptosis and the production of reactive oxygen species (ROS). nih.gov

Apoptosis: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. nih.gov Some fluorinated sulfonamides have been investigated for their anticancer properties, demonstrating the ability to induce apoptosis in cancer cell lines. While the precise mechanisms for this compound are not specified, related compounds can trigger apoptotic pathways. For example, studies on perfluorooctane (B1214571) sulfonate (PFOS) have shown it can induce apoptosis through pathways involving ROS generation and mitochondrial dysfunction. nih.gov

Reactive Oxygen Species (ROS) Production: ROS are chemically reactive molecules containing oxygen that play roles in cell signaling and homeostasis; however, at high levels, they can cause significant damage to cellular structures. nih.gov Some studies indicate that certain perfluorinated compounds can induce ROS production. nih.gov Conversely, some sulfonamide derivatives have been noted for their antioxidant properties. researchgate.net The effect of this compound on ROS production would depend on the specific cellular context and could potentially involve either induction or scavenging of ROS. The interplay between ROS production and apoptosis is complex, with ROS often acting as signaling molecules that can trigger apoptotic cascades. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies (molecular level)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For sulfonamides, SAR studies have been extensively conducted to optimize their therapeutic properties. nih.govnih.govfirsthope.co.inx-mol.com

Key principles from SAR studies on sulfonamides include:

The sulfonamide group (R-SO₂NH₂) is essential for antimicrobial activity. firsthope.co.in

Substitutions on the sulfonamide nitrogen (the 'tail') significantly impact pharmacokinetic properties and binding affinity. nih.govfirsthope.co.in

The nature of the group attached to the sulfur atom (the 'head') also modulates activity.

In the case of this compound, the fluorine atom is a critical structural feature. Fluorine's high electronegativity can alter the acidity of the sulfonamide N-H bond, potentially influencing its binding to target enzymes. Furthermore, the replacement of a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.

The table below summarizes key structural features of this compound and their likely influence on its activity based on general SAR principles for sulfonamides.

| Structural Feature | Likely Influence on Activity |

| Sulfonamide Group | Essential for enzyme inhibitory activity. |

| Butyl Chain Length | Affects lipophilicity and binding to hydrophobic pockets. |

| Fluorine Atom | Increases metabolic stability and can alter binding affinity. |

Environmental Chemistry and Transformation Studies

The environmental fate of organofluorine compounds, including those with sulfonamide groups, is an area of significant research interest due to their persistence and potential for long-range transport. hereon.decopernicus.orgcopernicus.org

Atmospheric Degradation Pathways

Volatile and semi-volatile per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, can be transported in the atmosphere. hereon.de The primary degradation pathway for many of these compounds in the atmosphere is through reaction with hydroxyl (OH) radicals. hereon.de

For N-alkylated fluorobutane sulfonamides, studies have shown that the reaction with OH radicals is the dominant degradation mechanism, with atmospheric lifetimes estimated to be in the range of days to weeks. hereon.de The degradation can lead to the formation of various transformation products, including aldehydes and ketones. hereon.de Ultimately, these pathways can contribute to the formation of more persistent perfluoroalkyl acids (PFCAs). hereon.de

Environmental Fate and Transport Modeling

Environmental fate and transport models are used to predict the distribution and persistence of chemicals in the environment. numberanalytics.comnih.gov These models integrate a compound's physicochemical properties with environmental data to simulate its movement through air, water, and soil. nih.gov

For compounds like this compound, key parameters in these models would include:

Volatility: Determines its tendency to enter the atmosphere.

Water Solubility: Influences its transport in aquatic systems.

Partition Coefficients (e.g., Octanol-Water Partition Coefficient): Predicts its partitioning between organic matter and water.

Modeling studies on related PFAS have demonstrated that both atmospheric and oceanic transport can be significant pathways for their long-range distribution to remote environments like the Arctic. The ultimate environmental fate of this compound would be influenced by its susceptibility to degradation and its tendency to partition into different environmental compartments. ngwa.orgresearchgate.net

Identification of Transformation Products

Direct research delineating the specific transformation products of this compound is limited in publicly available scientific literature. However, the metabolic fate of the compound can be inferred from studies on structurally similar omega-monofluorinated alkanes and other sulfonamides. The transformation of this compound is expected to proceed via pathways known for similar chemical structures, primarily involving enzymatic action in biological systems or environmental degradation.